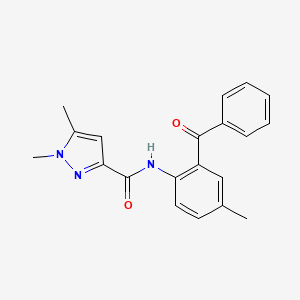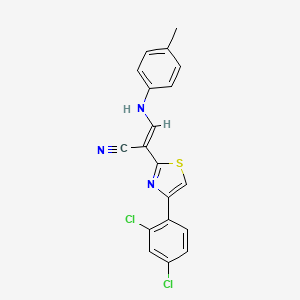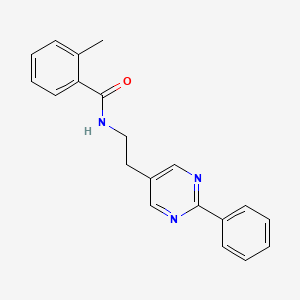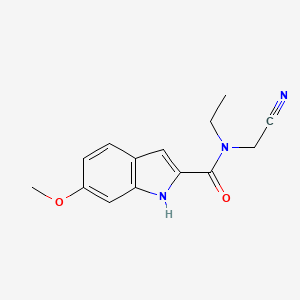![molecular formula C10H15N7O B2751499 N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine CAS No. 899979-04-5](/img/structure/B2751499.png)
N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine” is a complex organic compound that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is attached to a morpholine ring via an amine linkage, and an ethyl group is attached to the triazole ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized via cycloaddition reactions . For instance, 1,4-disubstituted-1,2,3-triazoles can be synthesized using a Cu(I)-catalyzed click reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, an ethyl group, and a morpholine ring. The morpholine ring could potentially form a nontraditional CH…O hydrogen bond .Applications De Recherche Scientifique
Synthesis of Azolo[1,5-a]pyrimidin-7-amines
A method involving the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile has been used to synthesize a series of azolo[1,5-a]pyrimidin-7-amines. This reaction, which results in mixtures of regioisomers, highlights the versatility of morpholine-based compounds in facilitating the synthesis of complex heterocyclic structures with potential pharmaceutical applications (Gazizov et al., 2019).
Antihypertensive Agents
Research on the synthesis of certain new 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as potential antihypertensive agents has shown promising results. These compounds, bearing at position 2 morpholine, piperidine, or piperazine moieties, have been prepared with some demonstrating significant antihypertensive activity. This underscores the potential of morpholine derivatives in the development of new cardiovascular therapies (Bayomi et al., 1999).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, including those synthesized from reactions involving morpholine, have been screened for antimicrobial activities. Some derivatives showed good or moderate activities against various test microorganisms, suggesting the importance of morpholine-based compounds in creating new antimicrobial agents (Bektaş et al., 2007).
Solid Phase Synthesis and Antimicrobial Activity
A novel approach involving the solid-phase synthesis of triazolo[1,5-a]pyrimidine derivatives from 4-(4-aminophenyl)morpholin-3-one has been explored. The resulting compounds demonstrated promising antimicrobial activities against various bacterial and fungal strains, highlighting the therapeutic potential of morpholine derivatives in combating infections (Prajapati et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine interacts with CDK2, inhibiting its activity . This inhibition results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression, a critical biochemical pathway in cell division . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is significant cytotoxic activity against certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O/c1-2-17-10-8(13-15-17)9(11-7-12-10)14-16-3-5-18-6-4-16/h7H,2-6H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZSWZXPXRZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2751424.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2751426.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)
![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)


![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)

![7-(4-fluorophenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2751435.png)



